molecular formula C12H23N3 B11733486 (2-methylpropyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

(2-methylpropyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11733486
M. Wt: 209.33 g/mol
InChI Key: BZINEPQVZVWZJZ-UHFFFAOYSA-N
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Description

(2-methylpropyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring a pyrazole ring substituted with 2-methylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylpropyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-methylpropyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the amine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxides of the original compound

    Reduction: Reduced derivatives with additional hydrogen atoms

    Substitution: Substituted pyrazole derivatives with various functional groups

Scientific Research Applications

(2-methylpropyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of (2-methylpropyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    (2-methylpropyl)pyrazole: A simpler derivative with only one 2-methylpropyl group.

    (2-methylpropyl)amine: Lacks the pyrazole ring but contains the 2-methylpropyl group.

    (1H-pyrazol-3-yl)methylamine: Contains the pyrazole ring and amine group but lacks the 2-methylpropyl substituents.

Uniqueness

(2-methylpropyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of both the pyrazole ring and the 2-methylpropyl groups, which confer specific structural and electronic properties.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

2-methyl-N-[[1-(2-methylpropyl)pyrazol-3-yl]methyl]propan-1-amine

InChI

InChI=1S/C12H23N3/c1-10(2)7-13-8-12-5-6-15(14-12)9-11(3)4/h5-6,10-11,13H,7-9H2,1-4H3

InChI Key

BZINEPQVZVWZJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=NN(C=C1)CC(C)C

Origin of Product

United States

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